3-Butyl-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-Butyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a butyl group attached to the nitrogen atom at the 3-position of the indazole ring, which is partially hydrogenated, making it a tetrahydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole can be achieved through several methods:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine species.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully hydrogenated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
3-Butyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole is not fully understood. like other indazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Lacks the butyl group at the 3-position.
3-Methyl-4,5,6,7-tetrahydro-1H-indazole: :
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-butyl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C11H18N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h2-8H2,1H3,(H,12,13) |
InChI Key |
MUYLLHLECKRBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC2=C1CCCC2 |
Origin of Product |
United States |
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